

Application Notes and Protocols: Preparation of Antioxidant 168 Stock Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BF-168**

Cat. No.: **B3182409**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 168, also known as Tris(2,4-di-tert-butylphenyl) phosphite or Irgafos 168, is a widely used secondary antioxidant for organic polymers.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is a hydrolytically stable phosphite processing stabilizer that protects polymers from degradation during processing.[\[2\]](#)[\[3\]](#) This document provides detailed protocols for the preparation of stock solutions of Antioxidant 168 for use in experimental settings.

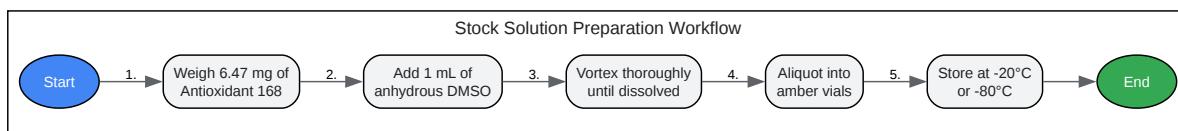
Compound Data

A summary of the key quantitative data for Antioxidant 168 is presented in the table below for easy reference.

Property	Value	References
Synonyms	Tris(2,4-di-tert-butylphenyl) phosphite, Irgafos 168	
CAS Number	31570-04-4	
Molecular Formula	C ₄₂ H ₆₃ O ₃ P	
Molecular Weight	646.92 g/mol	
Appearance	White, free-flowing powder or granules	
Melting Point	181-187 °C	
Solubility (at 20°C)		
Acetone	1 g / 100 g solution	
Chloroform	36 g / 100 g solution	
Cyclohexane	16 g / 100 g solution	
Ethanol	0.1 g / 100 g solution	
Ethyl acetate	4 g / 100 g solution	
n-Hexane	11 g / 100 g solution	
Methanol	< 0.01 g / 100 g solution	
Dichloromethane	36 g / 100 g solution	
Toluene	30 g / 100 g solution	
Water	< 0.01 g / 100 g solution (insoluble)	

Experimental Protocols

Materials


- Antioxidant 168 powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Anhydrous Ethanol
- Sterile, amber glass vials or tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Preparation of a 10 mM Stock Solution in DMSO

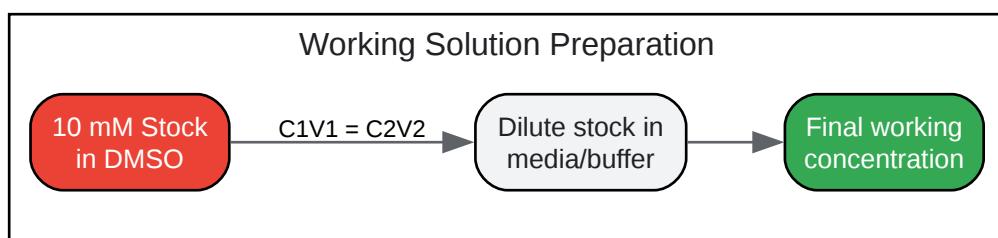
This protocol describes the preparation of a 10 mM stock solution of Antioxidant 168 in DMSO. Adjust the quantities as needed for your specific experimental requirements.

Workflow for Stock Solution Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a 10 mM Antioxidant 168 stock solution.

Procedure:


- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of Antioxidant 168 needed using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) Mass (mg) = 10 mmol/L x 0.001 L x 646.92 g/mol x 1000 mg/g = 6.47 mg

- Weigh the compound: Carefully weigh 6.47 mg of Antioxidant 168 powder using a calibrated analytical balance.
- Dissolve in DMSO: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial.
- Mix thoroughly: Close the vial and vortex the solution until the Antioxidant 168 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
- Aliquot and store: For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of a Working Solution

For cell-based assays or other aqueous experimental systems, the DMSO stock solution must be further diluted to the final desired concentration in the appropriate cell culture medium or buffer. It is critical to ensure that the final concentration of DMSO in the working solution is low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.

Logical Flow for Preparing Working Solution

[Click to download full resolution via product page](#)

Caption: Dilution of stock solution to the final working concentration.

Example Dilution: To prepare 1 mL of a 10 μM working solution from a 10 mM stock:

- Use the dilution formula $C1V1 = C2V2$:

- $(10 \text{ mM}) \times V1 = (10 \mu\text{M}) \times (1 \text{ mL})$
- $(10,000 \mu\text{M}) \times V1 = (10 \mu\text{M}) \times (1 \text{ mL})$
- $V1 = (10 \mu\text{M} \times 1 \text{ mL}) / 10,000 \mu\text{M} = 0.001 \text{ mL} = 1 \mu\text{L}$
- Add 1 μL of the 10 mM Antioxidant 168 stock solution to 999 μL of the desired experimental medium or buffer.
- Mix thoroughly by gentle pipetting or vortexing before adding to your experimental system.

Safety Precautions

- Always handle Antioxidant 168 and organic solvents in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for Antioxidant 168 for complete safety and handling information.

Storage and Stability

- Solid Compound: Store Antioxidant 168 powder in a tightly sealed container in a cool, dry place, protected from light.
- Stock Solution: When stored properly at -20°C or -80°C in amber vials, the DMSO stock solution is expected to be stable for several months. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock solution for each experiment. The compound is noted to be hydrolytically stable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical Properties, Uses, & Production of Antioxidant 168 [vinatiorganics.com]
- 2. yeskangaroo.com [yeskangaroo.com]
- 3. everspringchem.com [everspringchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of Antioxidant 168 Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3182409#how-to-prepare-bf-168-stock-solution-for-experiments\]](https://www.benchchem.com/product/b3182409#how-to-prepare-bf-168-stock-solution-for-experiments)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com